1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves Friedel-Crafts Alkylation reactions. For instance, to synthesize a product like 1,4-dimethoxybenzene, it is reacted with 3-methyl-2-butanol and sulfuric acid . The electrophile for this reaction is a carbocation that forms when 3-methyl-2-butanol reacts with sulfuric acid . The nucleophile is the 1,4-dimethoxybenzene because it is an aromatic ring .Chemical Reactions Analysis
The Friedel-Crafts Alkylation reaction, discovered in 1877 by Friedel and Crafts, is a common reaction used in the synthesis of such compounds . They discovered that alkyl groups can be substituted onto aromatic rings by reacting an alkyl halide with a Lewis acid like aluminum chloride . The first step of the mechanism shows the electrophile (carbocation) being generated when the alkyl halide reacts with the aluminum chloride present . The electrophile will then react with the aromatic ring through an electrophilic aromatic substitution .Properties
IUPAC Name |
1-[2-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]pyridin-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38NO2/c1-7-24(3,4)21-12-13-23(22(20-21)25(5,6)8-2)28-19-18-27-17-16-26-14-10-9-11-15-26/h9-15,20H,7-8,16-19H2,1-6H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRUQHWZODCAHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCOCC[N+]2=CC=CC=C2)C(C)(C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38NO2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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